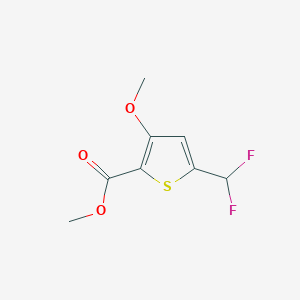![molecular formula C13H14N4O2S B10905242 N-[(3-methoxyphenyl)carbamothioyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10905242.png)
N-[(3-methoxyphenyl)carbamothioyl]-1-methyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-methoxyphenyl)carbamothioyl]-1-methyl-1H-pyrazole-3-carboxamide is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxyphenyl)carbamothioyl]-1-methyl-1H-pyrazole-3-carboxamide typically involves the reaction of 3-methoxyphenyl isothiocyanate with 1-methyl-1H-pyrazole-3-carboxylic acid. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, under reflux conditions. The resulting product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methoxyphenyl)carbamothioyl]-1-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized as a corrosion inhibitor for metals and alloys.
Mechanism of Action
The mechanism of action of N-[(3-methoxyphenyl)carbamothioyl]-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, the compound may interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-methoxyphenyl)carbamothioyl]-2-methylbenzamide
- N-{[(3-methoxyphenyl)carbamothioyl]amino}formamide
- N-[3-({[(4-methoxyphenyl)acetyl]carbamothioyl}amino)phenyl]propanamide
Uniqueness
N-[(3-methoxyphenyl)carbamothioyl]-1-methyl-1H-pyrazole-3-carboxamide stands out due to its unique pyrazole core structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific interactions with molecular targets.
Properties
Molecular Formula |
C13H14N4O2S |
|---|---|
Molecular Weight |
290.34 g/mol |
IUPAC Name |
N-[(3-methoxyphenyl)carbamothioyl]-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H14N4O2S/c1-17-7-6-11(16-17)12(18)15-13(20)14-9-4-3-5-10(8-9)19-2/h3-8H,1-2H3,(H2,14,15,18,20) |
InChI Key |
AGJUJWVDEMPVRX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC(=S)NC2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-(furan-2-yl)-N-[6-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]pyridin-2-yl]prop-2-enamide](/img/structure/B10905164.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2-(4-propylphenoxy)acetohydrazide](/img/structure/B10905171.png)
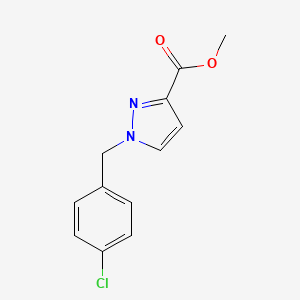
![2-chloro-4,5-difluoro-N-[3-nitro-5-(phenylsulfanyl)phenyl]benzamide](/img/structure/B10905177.png)
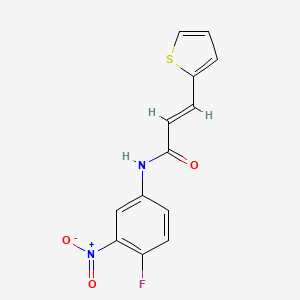
![3-(ethylsulfanyl)-N-[(E)-(4-methylphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B10905181.png)
![N'-[(E)-(2-hydroxy-3-methyl-5-nitrophenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B10905186.png)
![[3-(morpholin-4-ylcarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B10905194.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(3-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10905197.png)
![2-hydroxy-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B10905200.png)
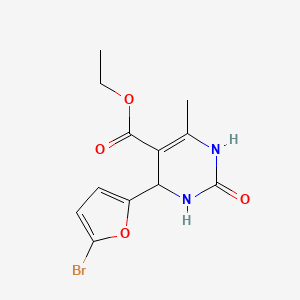
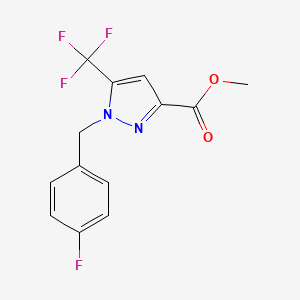
![(2E,2'E)-1,1'-(2,5-dimethylpiperazine-1,4-diyl)bis[3-(4-methylphenyl)prop-2-en-1-one]](/img/structure/B10905224.png)
